
Metaraminol bitartrate
Übersicht
Beschreibung
Metaraminol bitartrate is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension, particularly during anesthesia. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine, leading to increased blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metaraminol bitartrate can be synthesized through several methods. One common approach involves the reaction of m-hydroxybenzaldehyde with nitroethane in the presence of imidazole and neutralized verdigris monohydrate, followed by hydrogenation using palladium on carbon (Pd-C) as a catalyst . The resulting product is then crystallized with L-(+)-tartaric acid to form this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized catalysts and ligands to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Metaraminol bitartrate undergoes various chemical reactions, including:
Oxidation: Metaraminol can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert metaraminol to its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using Pd-C is a typical method.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Metaraminol bitartrate acts primarily as an alpha-1 adrenergic receptor agonist. Its mechanism involves:
- Vasoconstriction: Increases systemic blood pressure by constricting peripheral blood vessels.
- Positive Inotropic Effect: Enhances the force of cardiac contractions .
- Onset of Action: The pressor effect begins within 1-2 minutes after intravenous administration, lasting approximately 20 minutes to one hour .
Management of Hypotension
This compound is indicated for the prevention and treatment of acute hypotensive states, particularly those occurring with spinal anesthesia. It is also used as an adjunctive treatment for:
- Hypotension due to hemorrhage
- Reactions to medications
- Surgical complications
- Shock associated with brain damage from trauma or tumors .
Treatment of Priapism
Recent case studies have highlighted the use of this compound in treating priapism, a condition characterized by prolonged erections not associated with sexual desire. Notable findings include:
- A case where intracavernosal injections of this compound (2 mg diluted in saline) were administered twice daily for seven days, leading to complete resolution of penile tumescence without significant side effects .
- Historical cases report successful management of recurrent priapism using self-administered injections at home, demonstrating its effectiveness and safety profile in outpatient settings .
Adverse Effects and Contraindications
While this compound is generally safe when used appropriately, potential adverse effects include:
- Arrhythmias and cardiac arrest, particularly with high doses or rapid intravenous administration .
- Other side effects may include hypertension, headache, flushing, and shortness of breath.
Contraindications:
- Use with cyclopropane or halothane anesthesia should be avoided unless absolutely necessary.
- Hypersensitivity to any components of the formulation is also a contraindication .
Case Studies Overview
Case Study | Condition | Treatment Method | Outcome |
---|---|---|---|
Koga et al. (1990) | High flow priapism | Intracavernosal injection (2 mg) | Complete resolution after 14 injections over 7 days |
McDonald & Santucci (2004) | Recurrent priapism | Self-administered injections (5-10 mg) | Successful management at home with no recurrence reported |
Wirkmechanismus
Metaraminol bitartrate acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to increased systemic blood pressure by constricting peripheral blood vessels. Additionally, it indirectly releases norepinephrine from storage sites, further enhancing its vasopressor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine: Another alpha-adrenergic agonist used as a vasopressor.
Ephedrine: A sympathomimetic amine with both alpha and beta-adrenergic activity.
Norepinephrine: A naturally occurring neurotransmitter and hormone with potent vasoconstrictive properties
Uniqueness
Metaraminol bitartrate is unique in its dual mechanism of action, combining direct alpha-1 adrenergic receptor stimulation with indirect norepinephrine release. This makes it particularly effective in managing acute hypotensive states .
Eigenschaften
CAS-Nummer |
33402-03-8 |
---|---|
Molekularformel |
C13H19NO8 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1 |
InChI-Schlüssel |
VENXSELNXQXCNT-STJVKZSMSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
White to off-white crystalline powder. |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
54-49-9 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aramine Araminol Bitartrate, Metaraminol hydroxyphenylpropanolamine Isophenylephrine m Hydroxynorephedrine m Hydroxyphenylpropanolamine m-Hydroxynorephedrine m-hydroxyphenylpropanolamine meta Hydroxynorephedrine meta-Hydroxynorephedrine Metaradrin Metaraminol Metaraminol Bitartrate Metaraminol Bitartrate (1:1) Metaraminol Tartrate Tartrate, Metaraminol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.